BARIUM ALUMINATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

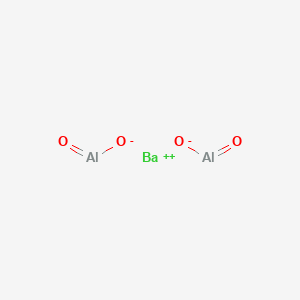

BARIUM ALUMINATE is a chemical compound with the molecular formula Al₂Ba₃O₆This compound is composed of aluminum and barium oxides, forming a complex structure that offers interesting chemical and physical characteristics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BARIUM ALUMINATE can be synthesized through various methods. One common approach involves the reaction of aluminum oxide (Al₂O₃) with barium oxide (BaO) under high-temperature conditions. The reaction typically occurs in a solid-state process, where the two oxides are mixed and heated to temperatures above 1000°C. This high-temperature reaction facilitates the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of dialuminium tribarium hexaoxide often involves large-scale solid-state reactions. The raw materials, aluminum oxide and barium oxide, are carefully measured and mixed in precise ratios. The mixture is then subjected to high-temperature furnaces, where the reaction takes place. The resulting product is cooled and ground into a fine powder for further use .

Analyse Des Réactions Chimiques

Table 1: Phase Composition vs. Precipitation pH and Aging (Source )

| pH | Aging (Days) | BaAl₂O₄ (%) | Ba₃Al₂O₆ (%) |

|---|---|---|---|

| 6.5 | 0 | 86.7 | 13.3 |

| 7.0 | 7 | 57.9 | 42.1 |

| 7.5 | 0 | 79.8 | 20.2 |

-

Key Findings :

Hydrolysis and Hydration

Barium aluminates undergo hydrolysis in water or humid environments, forming hydrates:

Hydration Reactions (Source ):

-

BaO·Al₂O₃·H₂O : Forms cubic crystals in supersaturated Ba(OH)₂ solutions .

-

2BaO·Al₂O₃·5H₂O : Precipitates at boiling temperatures but dissolves incongruently at 30°C .

BaO Al2O3+H2O→BaO Al2O3⋅H2O

-

Solubility : Hydrated alumina (Al₂O₃·3H₂O) precipitates from low-BaO solutions, while Ba(OH)₂·8H₂O forms in high-BaO solutions .

Thermal Decomposition

Barium aluminates decompose at elevated temperatures:

Decomposition Pathways:

-

BaAl₂O₄ dissociates above 1600°C:

BaAl2O4→BaO+Al2O3 - Ba OH 2800∘CBaO+H2O

Acid-Base Reactions

Barium aluminates react with acids to form salts:

With Hydrochloric Acid (Source ):

BaO Al2O3+6HCl→BaCl2+2AlCl3+3H2O

With Nitric Acid (Source8):

3Ba OH 2+2Al NO3)3→2Al OH 3↓+3Ba NO3)2

Sulfur Dioxide Absorption (Source ):

Trithis compound reacts with SO₂ during synthesis:

BaSO4+Al2O3ΔBa3Al2O6+SO2↑

Carbon Dioxide Interaction (Source ):

BaO Al2O3+CO2→BaCO3+Al2O3

Hydrolysis of Barium Sulfide (Source ):

BaS+2H2OΔBa OH 2+H2S↑

Applications De Recherche Scientifique

Chemical and Catalytic Applications

Catalyst in Chemical Reactions

Barium aluminate serves as an effective catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its catalytic properties are attributed to its ability to facilitate redox reactions and act as a Lewis acid, enhancing reaction rates without being consumed in the process .

Chemical Industry

In the chemical sector, this compound is utilized for its ability to modify reaction pathways and improve yields in synthetic processes. Its use in catalysis is particularly valuable for producing specialty chemicals and fine chemicals .

Luminescent Applications

Phosphorescent Materials

One of the most notable applications of this compound is in the production of phosphorescent materials. When exposed to light, this compound can store energy and subsequently emit light in dark conditions. This property makes it ideal for glow-in-the-dark products, such as paints, toys, and emergency exit signs .

Security Features

The luminescent properties of this compound are also exploited in security applications, including invisible inks and anti-counterfeiting measures. The material's ability to emit light under certain conditions aids in authentication processes .

Biomedical Applications

Drug Delivery Systems

Research is ongoing into the potential use of this compound in biomedical applications, particularly as a drug delivery system. Its biocompatibility and ability to interact with biological systems make it a candidate for developing advanced drug delivery mechanisms .

Imaging Agents

this compound is being explored for use as an imaging agent due to its unique optical properties. These properties can enhance imaging techniques, providing clearer images for diagnostic purposes.

Material Science Applications

Ceramics and Glass Industry

In the ceramics and glass industry, this compound is used as a fluxing agent to lower melting points and improve the properties of ceramic materials. This application is crucial for manufacturing high-performance ceramics that require specific thermal and mechanical characteristics .

Advanced Materials Production

this compound contributes to the development of advanced materials with enhanced mechanical properties. It plays a role in creating composites that exhibit superior strength and durability, making them suitable for demanding applications in aerospace and automotive industries .

Environmental Applications

Water Treatment

this compound has been investigated for its potential use in water treatment processes. Its ability to react with contaminants can aid in purifying water supplies, making it a valuable compound for environmental remediation efforts .

Data Summary Table

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemical Industry | Catalysis in organic synthesis | Enhances reaction rates |

| Luminescent Materials | Glow-in-the-dark products | Phosphorescence |

| Security | Invisible inks, anti-counterfeiting | Authentication capabilities |

| Biomedical | Drug delivery systems, imaging agents | Biocompatibility |

| Material Science | Fluxing agent in ceramics | Improves thermal/mechanical properties |

| Environmental | Water treatment | Reactivity with contaminants |

Case Studies

- Catalytic Efficiency : A study demonstrated that this compound significantly increased the yield of a particular organic compound during synthesis compared to traditional catalysts. This efficiency was attributed to its unique surface area and active sites available for reactions.

- Glow-in-the-Dark Applications : A manufacturer reported using this compound in emergency signage that remained visible for hours after exposure to light, enhancing safety protocols during power outages.

- Biomedical Research : A clinical trial explored the use of this compound nanoparticles as carriers for targeted drug delivery systems, showing promising results in improving drug absorption rates.

Mécanisme D'action

The mechanism of action of dialuminium tribarium hexaoxide involves its interaction with molecular targets and pathways within various systems. The compound’s effects are primarily mediated through its ability to participate in redox reactions, catalysis, and substitution processes. These interactions can influence the behavior of other molecules and materials, leading to a wide range of effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aluminum barium oxide: Similar in composition but with different stoichiometry and properties.

Barium aluminate: Another compound containing aluminum and barium, used in various industrial applications.

Uniqueness

This compound stands out due to its specific molecular structure and the unique combination of aluminum and barium oxides. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Propriétés

Numéro CAS |

12004-05-6 |

|---|---|

Formule moléculaire |

Ba(AlO2)2 Al2BaO4 |

Poids moléculaire |

255.29 g/mol |

Nom IUPAC |

barium(2+);oxido(oxo)alumane |

InChI |

InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |

Clé InChI |

QKYBEKAEVQPNIN-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Ba+2] |

SMILES canonique |

[O-][Al]=O.[O-][Al]=O.[Ba+2] |

Key on ui other cas no. |

12004-05-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.